5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride
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Overview
Description
5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a piperidine moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the piperidine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine: Similar structure but without the dihydrochloride salt form.
N-[(piperidin-4-yl)methyl]pyrimidin-2-amine: Lacks the chlorine atom at the 5-position.
5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine hydrochloride: Contains only one hydrochloride salt instead of two.
Uniqueness
The uniqueness of 5-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.2ClH/c11-9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8;;/h6-8,12H,1-5H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKSUVTSJZAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=C(C=N2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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